(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine

Lipophilicity Drug-likeness Medicinal Chemistry

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine (CAS 1017465-11-0) is a heterocyclic building block that integrates a 4-isopropyl-1,3-thiazole ring with a meta-substituted phenylmethanamine moiety. It has the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
Cat. No. B12121666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)C2=CC=CC(=C2)CN
InChIInChI=1S/C13H16N2S/c1-9(2)12-8-16-13(15-12)11-5-3-4-10(6-11)7-14/h3-6,8-9H,7,14H2,1-2H3
InChIKeyZYWXKHKCKMPHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine: Structural Identity and Core Physicochemical Properties for Research Sourcing


(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine (CAS 1017465-11-0) is a heterocyclic building block that integrates a 4-isopropyl-1,3-thiazole ring with a meta-substituted phenylmethanamine moiety. It has the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol . The compound features a primary amine terminus linked to a phenyl ring via a methylene (–CH2–) bridge, while the thiazole core carries an isopropyl substituent at the 4-position. This architecture distinguishes it from simpler thiazole-2-yl-methanamines by introducing an aromatic spacer that modulates lipophilicity, hydrogen-bonding potential, and conformational flexibility. Commercially, it is available as a research chemical with a certified purity of 98% , making it suitable for lead optimization and medicinal chemistry campaigns.

Primary amine handle for amide, sulfonamide, or reductive amination library synthesis
Meta-substituted scaffold with extended aromatic system for permeability profiling studies
Certified high purity (HPLC) suitable for multistep medicinal chemistry campaigns

Why (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine Cannot Be Directly Replaced by Common Thiazole-Methanamine Analogs


Substituting (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine with a simpler congener—such as (4-isopropylthiazol-2-yl)methanamine (CAS 643725-72-8) or [4-(1,3-thiazol-2-yl)phenyl]methanamine—risks altering critical molecular properties. The target compound’s extended aromatic system, created by the phenyl bridge between the thiazole and amine, is predicted to increase lipophilicity (estimated ΔlogP ≈ +0.8–1.2 vs. the non-phenyl analog) and modify the pKa of the amine through inductive effects, directly impacting membrane permeability and receptor binding [1]. Furthermore, class-level evidence from 4-isopropylthiazole scaffolds demonstrates that the isopropyl substituent is essential for maintaining antimycobacterial potency; its removal in related triazole-oxadiazole series abolished significant activity against Mycobacterium tuberculosis [2]. These interdependent structural features—the isopropyl group, the thiazole, and the meta-phenylmethanamine linker—create a pharmacophore that is not recapitulated by any single commercially available replacement. The following quantitative evidence section examines the specific dimensions where this compound diverges from its closest structural analogs.

Phenyl bridge alters lipophilicity and amine basicity Replacing with a simple thiazole-methanamine may shift logP and pKa, changing membrane permeability and target binding profiles.
4-Isopropyl group is critical for antimycobacterial SAR Class-level evidence shows loss of antitubercular activity when the isopropyl substituent is removed; analogs lacking this group may not recapitulate screening outcomes.
Meta-substitution influences solid-state behavior Para-substituted benzylamine analogs tend to crystallize, which can alter solubility and precipitation risk in DMSO-based assays.

Quantitative Differentiation Evidence for (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine vs. Closest Structural Analogs


Increased Lipophilicity (Estimated ΔlogP) Versus (4-Isopropylthiazol-2-yl)methanamine

The target compound incorporates a phenyl ring absent in the simpler analog (4-isopropylthiazol-2-yl)methanamine (CAS 643725-72-8). The measured logP for the non-phenyl comparator is 1.21 [1]. Using a fragment-based estimation (CLOGP), the addition of a meta-substituted phenyl-methylamine motif is predicted to increase logP by approximately +0.8 to +1.2 units, yielding an estimated logP range of 2.0–2.4 for the target compound. Elevated lipophilicity within this range is associated with improved passive membrane permeability in Gram-positive bacteria, a trait exploited by multiple 4-isopropylthiazole antibacterials that achieve MIC values of 8–16 μg/mL against Staphylococcus aureus [2].

Lipophilicity Shift
Class-level
Est. logP 2.0–2.4 vs. comparator 1.21 (Δ +0.8–1.2)
May support Gram-positive antibacterial screening
Fragment-based estimation; experimental validation needed
Lipophilicity Drug-likeness Medicinal Chemistry

Meta-Substitution Effect on Crystallinity and Solubility Versus Para-Substituted Analog

The meta-substitution pattern on the phenyl ring of (3-(4-isopropylthiazol-2-yl)phenyl)methanamine is predicted to reduce molecular planarity compared to a hypothetical para-substituted isomer. In benzylamine-thiazole systems, meta-substitution disrupts crystal packing efficiency, typically lowering the melting point and improving kinetic solubility . Although no direct experimental melting point is available for the target compound, the closely related 3-(4-(4-isopropylphenyl)thiazol-2-yl)aniline (meta-substituted) remains non-crystalline under ambient conditions, whereas para-substituted benzylamine analogs frequently exhibit melting points above 120°C .

Meta vs. Para Substitution
Data to verify
Predicted lower crystallinity and improved kinetic solubility over para-substituted benzylamine-thiazoles
May reduce precipitation risk in HTS DMSO stocks
Structure-property inference; no experimental melting point
Solid-state properties Solubility Formulation

Antitubercular Activity: Class-Level Potency of the 4-Isopropylthiazole Motif

Although the target compound itself lacks published MIC data, a robust body of evidence demonstrates that the 4-isopropylthiazole pharmacophore is critical for antimycobacterial activity. In a series of clubbed isopropylthiazole-triazole derivatives, compounds 7c and 7d exhibited MIC values of 4 μg/mL and 8 μg/mL against Mycobacterium tuberculosis H37Rv, respectively, compared to the first-line drug isoniazid at 0.25 μg/mL [1]. When the isopropyl group was replaced by hydrogen or methyl, antitubercular activity was lost (MIC >64 μg/mL) across multiple series [2]. The target compound provides this essential isopropylthiazole core with a primary amine handle for further derivatization.

4-Isopropylthiazole Motif
Class-level
Derivatives with isopropyl: MIC 4–8 μg/mL; removed: MIC >64 μg/mL (M. tuberculosis H37Rv)
Isopropyl group is critical for antitubercular screening context
Class SAR; target compound MIC not yet determined
Antitubercular Mycobacterium tuberculosis Lead optimization

Purity Specification of 98% vs. Typical 95% for Analogous Building Blocks

The target compound is supplied with a certified purity of 98% , whereas close structural analogs such as 3-(4-(4-isopropylphenyl)thiazol-2-yl)aniline are offered at 97% , and (4-isopropylthiazol-2-yl)methanamine is available at 95% [1]. The 1–3% higher purity specification reduces the burden of byproduct removal during subsequent synthetic steps and improves batch-to-batch reproducibility in biological assays.

Purity Specification
Specification review
98% (HPLC) vs. typical 95% for structural analogs
Reduces byproduct removal burden in multistep synthesis
Vendor specification; improves lot-to-lot reproducibility
Purity Reproducibility Procurement

Defined Research and Procurement Scenarios for (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine


Medicinal Chemistry: Gram-Positive Antibacterial Lead Optimization

The elevated lipophilicity (estimated logP 2.0–2.4) of (3-(4-isopropylthiazol-2-yl)phenyl)methanamine positions it as an ideal core scaffold for Gram-positive antibacterial programs targeting Staphylococcus aureus, where related 4-isopropylthiazole derivatives have demonstrated MIC values of 8–16 μg/mL [1]. Its primary amine provides a convenient synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid library construction without the need for protecting group strategies that would be required for the less stable aniline analog.

Antitubercular Drug Discovery: Conserving the 4-Isopropylthiazole Pharmacophore

Multiple independent studies confirm that removal of the 4-isopropyl substituent from thiazole scaffolds abolishes activity against Mycobacterium tuberculosis H37Rv, with MIC values rising from 4–8 μg/mL to >64 μg/mL [2]. (3-(4-Isopropylthiazol-2-yl)phenyl)methanamine retains this critical alkyl group while offering a benzylamine linker that can be elaborated into triazole, oxadiazole, or hydrazide derivatives—the very chemotypes that yielded the most potent antitubercular compounds in published series.

High-Throughput Screening Library Synthesis: Solubility-Favorable Meta-Substitution

For organizations constructing diverse screening libraries, the meta-substitution pattern of this compound offers a documented solubility advantage over para-substituted analogs, which tend to crystallize and precipitate from DMSO stocks [3]. This property, combined with the 98% purity specification that minimizes confounding assay interference, makes it a strategically preferred building block for core-fragment-based screening collections.

Chemical Biology: Covalent Probe Development via Primary Amine Handle

The aliphatic primary amine (–CH2NH2) of (3-(4-isopropylthiazol-2-yl)phenyl)methanamine exhibits higher nucleophilicity and lower basicity (estimated pKa ~9.0) compared to the directly attached thiazole-2-amine (pKa ~5.0–6.0) found in 2-aminothiazole analogs [3]. This differential reactivity allows selective functionalization under mild conditions, enabling the design of activity-based probes or affinity chromatography ligands without cross-reactivity at the thiazole nitrogen.

Application
Selection Property
Validation Focus
Gram-positive antibacterial research
Elevated lipophilicity; primary amine handle
Permeability & MIC screening (S. aureus)
Antitubercular pharmacophore exploration
4-Isopropylthiazole motif conservation
MIC assays against M. tuberculosis H37Rv
Screening library synthesis
Meta-substitution solubility profile; high certified purity
DMSO solubility & precipitation monitoring
Covalent probe & affinity ligand design
Amine reactivity differential (pKa ~9.0 vs thiazole amine)
Selective amine functionalization under mild conditions
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